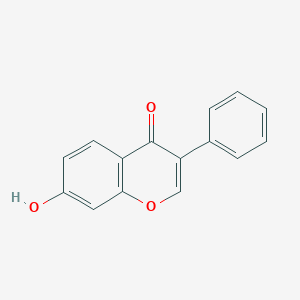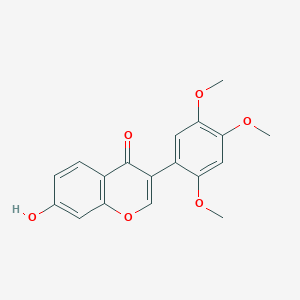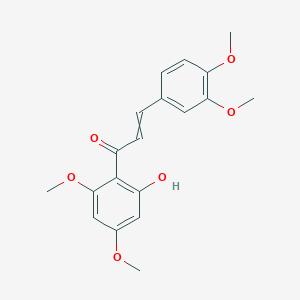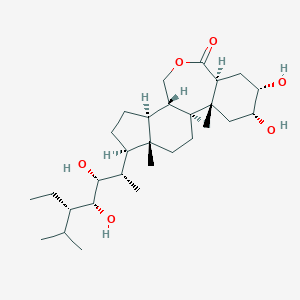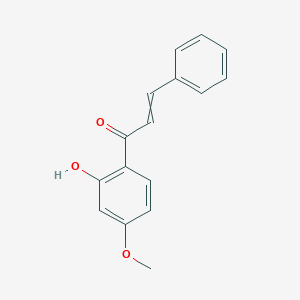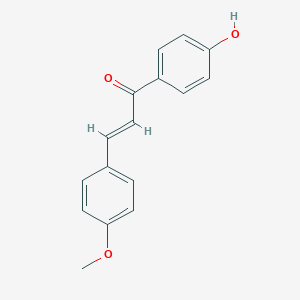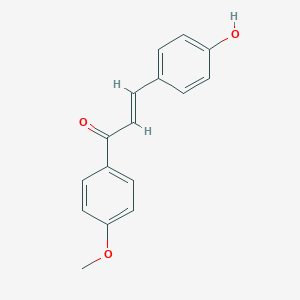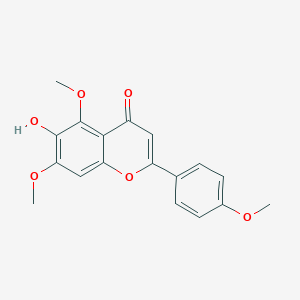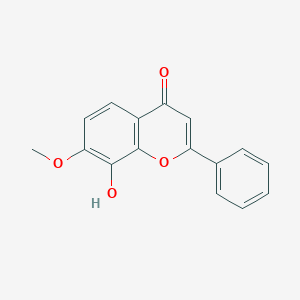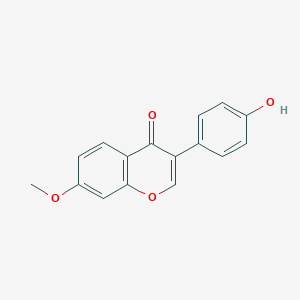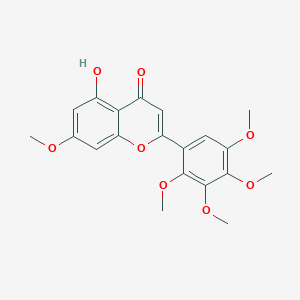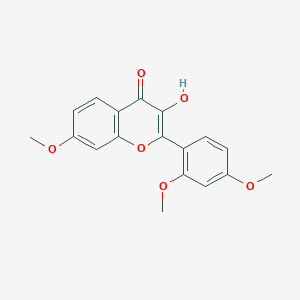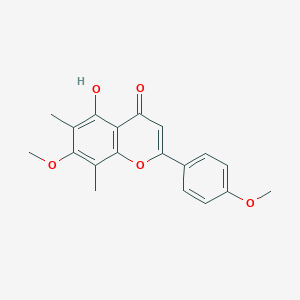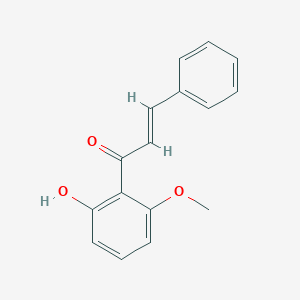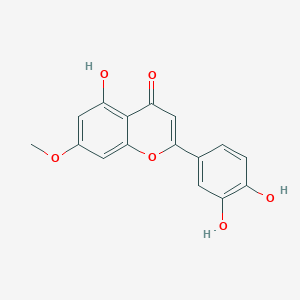
Hydroxygenkwanin
Übersicht
Beschreibung
Hydroxygenkwanin is a natural product that has been isolated from the Chinese medicinal plant, Hydrangea macrophylla. It is a member of the flavonoid family and has been found to possess a wide range of biological activities. In recent years, hydroxygenkwanin has been studied extensively for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Multidrug Resistance in Cancer Cells
Hydroxygenkwanin has been identified as a potential agent in combating multidrug resistance (MDR) in cancer cells. It has been demonstrated to significantly reverse ABCG2-mediated resistance to various anticancer drugs, particularly in ABCG2-overexpressing multidrug-resistant cancer cells. This flavonoid achieves this by inhibiting the drug transport function of ABCG2 without affecting the protein expression of the transporter. The modulation of ATPase activity of ABCG2 and its binding to the substrate-binding pocket of ABCG2 indicate hydroxygenkwanin's role in sensitizing cancer cells to treatment, presenting a promising avenue for drug combination therapy trials in patients with tumors expressing higher levels of ABCG2 (Li et al., 2022).
Metabolism Studies
Studies on the metabolism of hydroxygenkwanin have shed light on its interaction with human liver microsomes and UDP-glucuronosyltransferase (UGT) enzymes. Demethylation, hydroxylation, and o-glucuronidation have been identified as primary metabolic pathways for hydroxygenkwanin, with UGT1A1, UGT1A3, UGT1A9, UGT1A10, and UGT2B7 playing major roles in glucuronidation reactions. These insights contribute to understanding the metabolic mechanism of hydroxygenkwanin and provide evidence for further experiments and therapeutic applications (Yuan et al., 2018).
Anti-Glioma and Anti-Cancer Effects
Hydroxygenkwanin exhibits significant anti-tumor properties. Research has highlighted its anti-glioma activities and synergistic effects when combined with other compounds like Apigenin. It has been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and promote cell apoptosis through mechanisms involving the miR-320a/SOX9 axis, TNF-α level regulation, and the modulation of caspase activations and EMT-related proteins. These findings open up potential pathways for its use in chemotherapy and as a natural product for cancer treatment, particularly in gliomas and osteosarcomas (Wang et al., 2013).
Suppression of Hepatocellular Carcinoma Progression
Hydroxygenkwanin has been found to inhibit the progression of hepatocellular carcinoma by inducing the expression of miR-320a, which in turn suppresses FOXM1 expression and associated proteins, leading to the suppression of liver cancer cell growth and invasion. These findings substantiate the potential of hydroxygenkwanin as a therapeutic agent in liver cancer treatment and highlight its bioactivity against liver cancer (Chou et al., 2019).
Pharmacokinetic Studies and Drug Delivery
Pharmacokinetic studies and drug delivery research involving hydroxygenkwanin have led to insights into its bioavailability, delivery mechanisms, and safety profile. Preparation techniques like nanosuspension formulations have enhanced its antitumor efficacy, particularly against breast cancer, offering improved drug delivery options, solubility, and therapeutic effectiveness. These advancements support hydroxygenkwanin's potential in clinical settings and further research into its pharmacological applications (Ao et al., 2020).
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)8-2-3-10(17)11(18)4-8/h2-7,17-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRSSAVLTCVNIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Luteolin 7-methyl ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
7-O-Methylluteolin | |
CAS RN |
20243-59-8 | |
| Record name | Luteolin 7-methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20243-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxygenkwanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020243598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-O-METHYLLUTEOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/732GA1Z079 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Luteolin 7-methyl ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
306 - 308 °C | |
| Record name | Luteolin 7-methyl ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



